molecular formula C14H26O2Si B6181758 1-{[(tert-butyldimethylsilyl)oxy]methyl}bicyclo[4.1.0]heptan-2-one CAS No. 2613382-19-5

1-{[(tert-butyldimethylsilyl)oxy]methyl}bicyclo[4.1.0]heptan-2-one

Cat. No.: B6181758
CAS No.: 2613382-19-5
M. Wt: 254.4
InChI Key:
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Description

1-{[(tert-Butyldimethylsilyl)oxy]methyl}bicyclo[410]heptan-2-one is a complex organic compound characterized by its bicyclic structure and the presence of a tert-butyldimethylsilyl (TBDMS) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(tert-Butyldimethylsilyl)oxy]methyl}bicyclo[4.1.0]heptan-2-one typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) under acidic or basic conditions. The reaction proceeds via the formation of a silyl ether, which is then further reacted to form the bicyclic structure.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with precise control over temperature, pressure, and reagent concentrations. The use of continuous flow chemistry can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-{[(tert-Butyldimethylsilyl)oxy]methyl}bicyclo[4.1.0]heptan-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are used under controlled conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Nucleophiles such as organolithium reagents (RLi) or Grignard reagents (RMgX) are employed.

Major Products Formed: The reactions can yield a variety of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

1-{[(tert-Butyldimethylsilyl)oxy]methyl}bicyclo[4.1.0]heptan-2-one has several scientific research applications:

  • Chemistry: It is used as a protecting group in organic synthesis to prevent unwanted reactions at the hydroxyl site.

  • Biology: The compound can be employed in the study of enzyme mechanisms and inhibition.

  • Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which 1-{[(tert-Butyldimethylsilyl)oxy]methyl}bicyclo[4.1.0]heptan-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The TBDMS group provides steric hindrance, protecting the hydroxyl group from unwanted reactions, while the bicyclic structure can interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

  • Tert-Butyldimethylsilyl ethers: These compounds share the TBDMS protecting group but differ in their core structures.

  • Bicyclo[4.1.0]heptan-2-one derivatives: Variants of the bicyclic core with different substituents.

Uniqueness: 1-{[(tert-Butyldimethylsilyl)oxy]methyl}bicyclo[4.1.0]heptan-2-one is unique due to its combination of the TBDMS protecting group and the bicyclic structure, which provides both stability and reactivity.

Properties

CAS No.

2613382-19-5

Molecular Formula

C14H26O2Si

Molecular Weight

254.4

Purity

95

Origin of Product

United States

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